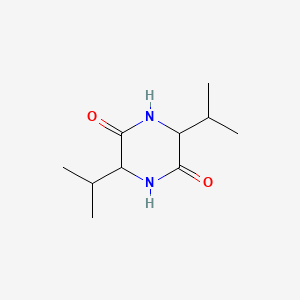

缬氨缬氨酐

描述

Valylvaline anhydride is a chemical compound derived from the condensation of two molecules of valine (an essential amino acid) with the elimination of a water molecule. Its molecular formula is C₁₀H₁₈N₂O₃, and it belongs to the class of acid anhydrides. The term “anhydride” signifies the absence of water, as it is formed by the removal of a water molecule during its synthesis .

Molecular Structure Analysis

Valylvaline anhydride consists of two carbonyl (C=O) groups connected by a single oxygen atom. This unique structure results in the presence of two C=O stretching peaks in its infrared (IR) spectrum. The nature of the R-groups attached to the anhydride framework determines the type of anhydride. Depending on saturation and cyclic nature, there are four types: noncyclic saturated, noncyclic unsaturated, cyclic saturated, and cyclic unsaturated anhydrides .

科学研究应用

1. 生化研究

缬氨缬氨酐已被用于专注于生化过程的研究中。例如,其衍生物被证明对乳酸菌具有促生长作用,表明其在微生物生理学中以及在食品科学中的潜在作用 (Shankman, Higa, Florsheim, Schvo, & Gold, 1960)。另一项研究涉及丙戊酸的代谢,其中缬氨缬氨酐衍生物可能在了解代谢途径和对参与线粒体脂肪酸氧化的酶的影响方面发挥作用 (Silva, Aires, Luis, Ruiter, Ijlst, Durán, Wanders, & Tavares de Almeida, 2008)。

2. 蛋白质的理化性质

一项研究探索了使用 N-羧基缬氨酐衍生物将缬氨残基连接到蛋白质(特别是牛血清白蛋白)的影响。这种修饰改善了蛋白质的起泡和凝胶化特性,这可能对食品科学和材料工程产生影响 (Murphy & Howell, 1991)。

3. 医学研究

在医学研究中,缬氨缬氨酐及其衍生物因其在各种疗法中的潜在作用而受到研究。例如,发现减少蛋白质饮食中的缬氨补充剂可以调节仔猪的生长性能,表明其在畜牧业和人类营养中的重要性 (Zhang, Liu, Jia, He, Mao, Qiao, & Zeng, 2018)。

4. 诊断应用

研究还强调了缬氨缬氨酐在诊断应用中的用途,例如增强生物分子的核磁共振光谱,以识别临床环境中的生物标记 (Wilson, Hurd, Keshari, Criekinge, Chen, & Nelson, 2009)。

5. 药理学研究

缬氨缬氨酐衍生物被用于药理学研究中。例如,一项研究探索了使用缬氨酪氨酸(一种衍生物)作为抗高血压剂的潜力,表明其在心血管治疗中的潜在应用 (Kawasaki, Seki, Osajima, Yoshida, Asada, Matsui, & Osajima, 2000)。

6. 营养科学

缬氨缬氨酐及其衍生物也与营养科学相关。一项研究检查了过量膳食 L-缬氨对蛋鸡的影响,结果表明对性能没有不利影响,表明在禽类营养中的潜在应用 (Azzam, Dong, Dai, & Zou, 2015)。

属性

IUPAC Name |

3,6-di(propan-2-yl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-5(2)7-9(13)12-8(6(3)4)10(14)11-7/h5-8H,1-4H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMAWEIDGADSAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)N1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00971680 | |

| Record name | 3,6-Di(propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Valylvaline anhydride | |

CAS RN |

5625-44-5 | |

| Record name | Valylvaline anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Di(propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-(2-Amino-1,3-thiazol-4-yl)-2-[(2-methyl-4-oxo-1-sulfoazetidin-3-yl)amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B1217902.png)